2,6-Dichloropyridine-3-carbohydrazide
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Overview
Description
2,6-Dichloropyridine-3-carbohydrazide is a chemical compound with the molecular formula C6H4Cl2N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3-carbohydrazide typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 2,6-dichloropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2,6-Dichloropyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloropyridine-3-carbohydrazide.
2,3-Dichloropyridine: Another chlorinated pyridine derivative with different reactivity and applications.
2,4-Dichloropyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbohydrazide group This gives it distinct chemical properties and reactivity compared to other chloropyridine derivatives
Properties
CAS No. |
58584-87-5 |
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Molecular Formula |
C6H5Cl2N3O |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
2,6-dichloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-4-2-1-3(5(8)10-4)6(12)11-9/h1-2H,9H2,(H,11,12) |
InChI Key |
VKOKBJUEIUAXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)NN)Cl)Cl |
Origin of Product |
United States |
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